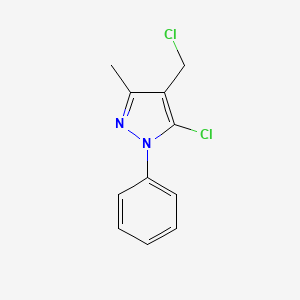

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-(chloromethyl)-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRKBPGJMPHUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407164 | |

| Record name | 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77509-88-7 | |

| Record name | 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS number

An In-Depth Technical Guide to 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative that has garnered significant interest in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a chloro substituent on the pyrazole ring, a reactive chloromethyl group, a methyl group, and a phenyl ring—makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecular architectures.[1] Pyrazoles, as a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known as "biologically privileged" structures due to their frequent appearance in molecules with diverse and potent biological activities.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this important chemical intermediate for professionals in research and drug development.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

CAS Number : 77509-88-7[][4]

This compound serves as a crucial starting material, particularly for creating derivatives with potential therapeutic applications, including anticonvulsant, antibacterial, and anticancer agents.[5][6] Its utility stems from the differential reactivity of its two chlorine atoms, allowing for selective chemical modifications.

Physicochemical and Structural Properties

The structural features of this compound dictate its chemical behavior and potential applications. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Registry Number | 77509-88-7 | [][4] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂ | [] |

| Molecular Weight | 241.11 g/mol | [] |

| Canonical SMILES | CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 | [] |

| InChI Key | LJRKBPGJMPHUPW-UHFFFAOYSA-N | [] |

| Appearance | Typically a white to light yellow powder or crystalline solid. | [7] |

| Solubility | Generally immiscible in water; soluble in organic solvents.[8] | [8] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process starting from more common precursors. A prevalent route involves the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heterocyclic rings.

The key precursor is often 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No: 947-95-5).[7] This aldehyde is synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9] The subsequent step involves the reduction of the aldehyde group to a hydroxymethyl group, followed by chlorination to yield the final chloromethyl product.

The reactivity of this molecule is dominated by its two key functional groups:

-

The 4-(chloromethyl) group : This is the most reactive site for nucleophilic substitution. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides). This reactivity is fundamental to its use as a building block for extending the molecular structure.[1]

-

The 5-chloro group : The chlorine atom attached directly to the pyrazole ring is less reactive towards nucleophilic substitution than the chloromethyl group. However, it can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions, allowing for further diversification of the pyrazole core.

Core Applications in Drug Discovery and Proteomics

The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry and chemical biology.

Intermediate for Bioactive Molecules

The primary application is as an intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Researchers have used this compound to synthesize derivatives that exhibit:

-

Anticonvulsant Activity : By reacting the chloromethyl group with various hydrazides, scientists have developed a series of compounds evaluated for their ability to protect against seizures in animal models.[6][10]

-

Antibacterial and Anticancer Activity : The pyrazole core is a common feature in many antibacterial and anticancer agents. This building block allows for the systematic modification and exploration of structure-activity relationships (SAR) to develop new therapeutic candidates.[5][9]

Cysteine-Alkylating Agent in Proteomics

The reactive chloromethyl group can function as a cysteine-alkylating agent.[1] In proteomics, which is the large-scale study of proteins, such reagents are used to covalently label cysteine residues. This can be useful for:

-

Enzyme Inhibition Studies : Cysteine residues are often found in the active sites of enzymes. Covalent modification by this pyrazole derivative can lead to irreversible inhibition, helping to elucidate enzyme function.[1]

-

Protein Profiling : Attaching a reporter tag (like a fluorophore or biotin) to the pyrazole scaffold allows for the labeling and subsequent identification of cysteine-containing proteins in complex biological samples.

Experimental Protocol: Synthesis of the Precursor Aldehyde

This section details a representative protocol for the synthesis of the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , via the Vilsmeier-Haack reaction. This protocol is a self-validating system where successful synthesis is confirmed by the physical properties of the product.

Objective : To synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials :

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure :

-

Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the Vilsmeier reagent (chloromethylene-dimethylammonium chloride) is exothermic.

-

Reactant Addition : After the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction : Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.

-

Isolation : Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Purification : Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

-

Validation : Confirm the identity and purity of the product by measuring its melting point (expected: 143-148°C) and using spectroscopic methods like ¹H NMR, IR, and Mass Spectrometry.[12]

Safety and Handling

As a chlorinated organic compound and a reactive alkylating agent, this compound must be handled with appropriate caution.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[8][13]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Toxicity : The chloromethyl group makes this compound a potential alkylating agent, which can react with biological macromolecules. It should be treated as a suspected toxic and irritant.[1] Avoid contact with skin, eyes, and clothing.[8]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its defined reactivity profile, particularly the electrophilic nature of the chloromethyl carbon, provides a reliable handle for constructing complex molecular frameworks. For researchers in drug discovery, it offers a proven scaffold for developing novel compounds with a wide range of biological activities. Understanding its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

-

BOC Sciences. CAS 77509-88-7 this compound.

-

Guidechem. 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde.

-

Echemi. This compound.

-

Thermo Fisher Scientific. 5-Chloro-3-methyl-1-pheny-1H-pyrazole - SAFETY DATA SHEET.

-

Smolecule. 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole.

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.

-

ChemWhat. 5-CHLORO-3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-METHANOL CAS#: 55828-93-8.

-

TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.

-

Fisher Scientific. SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone.

-

Carlo Erba Reagents. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.

-

Hu, L. et al. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide. ResearchGate.

-

ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

-

ResearchGate. Synthetic pathway for the intermediate 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes (1a–c).

-

National Institutes of Health (NIH). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole.

-

ResearchGate. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.

-

PubMed. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

Sources

- 1. Buy 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | 321538-19-6 [smolecule.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Methodological Guide to the Physicochemical Characterization of Novel Pyrazole Derivatives, Exemplified by 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

January 22, 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the field of medicinal chemistry. First identified in 1883, derivatives of pyrazole have become integral to a multitude of therapeutic agents, owing to their metabolic stability and versatile biological activities. This has led to their incorporation into blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The number of approved drugs containing a pyrazole nucleus has seen a significant increase in the last decade, underscoring its importance in the development of treatments for a wide range of diseases including cancer, inflammation, and infectious diseases.

Given the continued interest in this scaffold, the discovery and development of novel pyrazole derivatives are paramount. A critical and foundational step in this process is the thorough characterization of their physicochemical properties. These properties—including solubility, lipophilicity, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a drug candidate.

This guide provides a comprehensive, in-depth framework for the physicochemical characterization of novel pyrazole compounds, using the specific, yet under-characterized molecule, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole , as a working example. The methodologies detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the critical tools to assess the potential of new chemical entities.

Section 1: Predicted Physicochemical Profile of the Target Compound

Prior to embarking on extensive experimental work, in silico prediction provides a valuable, cost-effective starting point. Computational models, while not a substitute for empirical data, offer initial estimates that can guide experimental design. For our target compound, this compound, publicly available databases provide several calculated properties.

Section 2: Experimental Determination of Core Physicochemical Properties

The following protocols are presented as robust, standard methodologies for the empirical determination of critical physicochemical parameters. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Section 3: Data Synthesis and Implications for Drug Development

The true value of physicochemical characterization lies in the integrated analysis of the data to build a holistic profile of the compound and guide its development path. The experimental results should be compared with the initial in silico predictions to refine computational models for future use.

Conclusion

The systematic and rigorous determination of physicochemical properties is a non-negotiable cornerstone of successful drug discovery and development. This guide has outlined the essential experimental protocols and the strategic rationale for characterizing novel pyrazole derivatives, using this compound as a representative model. By integrating computational prediction with gold-standard experimental methodologies, researchers can build a comprehensive data package that not only defines the molecule's intrinsic properties but also proactively identifies potential development challenges and informs the strategies required to overcome them. This empirical, data-driven approach is fundamental to navigating the complex path from a promising chemical entity to a viable therapeutic agent.

References

- Future Medicinal Chemistry.

- AMSbiopharma.

- PMC.

- ICH.

- PubMed Central.

- Benchchem.

- ResearchGate.

- Protocols.io.

- European Medicines Agency (EMA).

- IKEV.

- PPTX.

- Benchchem.

- Protocols.io.

- Encyclopedia.pub.

- JoVE.

- Lokey Lab Protocols.

- Enamine.

- PubMed.

- Sigma-Aldrich.

- Echemi.

- OECD.

- OECD.

Structure Elucidation of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole: A Synthetic and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The pyrazole core is a privileged structure in drug discovery, and its targeted functionalization is of paramount importance.[1][2] This document outlines a plausible synthetic pathway and offers a detailed analysis of the expected spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) required for its unambiguous structural confirmation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout.

Introduction and Significance

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of the pyrazole ring dictates its pharmacological profile and chemical reactivity. The target molecule, this compound, presents a unique combination of reactive functional groups: a chloromethyl group at the C4 position, a chloro group at the C5 position, a methyl group at the C3 position, and a phenyl group at the N1 position. This arrangement makes it a versatile intermediate for further chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide will provide a detailed roadmap for its synthesis and structural verification.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a multi-step process commencing from a readily available starting material. The Vilsmeier-Haack reaction is a cornerstone of this synthesis, a powerful tool for the formylation of electron-rich heterocyclic systems like pyrazoles.[3][4][5]

Synthetic Workflow Diagram

Caption: A multi-step synthetic route.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C4 position of the pyrazole ring.[3][6] In this case, the reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is expected to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[7] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[3]

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

-

Step 2: Reduction of the Formyl Group

The aldehyde functional group is then reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Protocol:

-

Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol.

-

Step 3: Chlorination of the Hydroxymethyl Group

The final step involves the conversion of the primary alcohol to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl₂).

-

Protocol:

-

Dissolve (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the final product, this compound.

-

Spectroscopic Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[8]

-

Expected Molecular Ion Peaks: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10][11] Since the target molecule contains two chlorine atoms, the mass spectrum will exhibit a characteristic pattern of M, M+2, and M+4 peaks.

| Ion | Isotopic Composition | Relative Abundance Ratio (Approx.) |

| M | (³⁵Cl)(³⁵Cl) | 9 |

| M+2 | (³⁵Cl)(³⁷Cl) and (³⁷Cl)(³⁵Cl) | 6 |

| M+4 | (³⁷Cl)(³⁷Cl) | 1 |

-

Predicted Fragmentation Pattern: Electron impact ionization is expected to cause fragmentation of the molecule. Key fragments would likely arise from the loss of a chlorine atom, the chloromethyl group, or cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group/Structural Feature |

| 3100-3000 | C-H stretch | Aromatic (phenyl and pyrazole rings) |

| 2950-2850 | C-H stretch | Aliphatic (methyl and chloromethyl) |

| 1600-1450 | C=C and C=N stretch | Aromatic rings (phenyl and pyrazole)[12][13] |

| ~1380 | C-H bend | Methyl group |

| 800-600 | C-Cl stretch | Chloro and chloromethyl groups |

| 770-730 and 710-690 | C-H out-of-plane bend | Monosubstituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds, providing detailed information about the carbon and hydrogen framework.

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.3 | Multiplet | 5H | Phenyl-H | Protons on the phenyl ring. |

| ~4.7 | Singlet | 2H | -CH₂Cl | Protons of the chloromethyl group, deshielded by the adjacent chlorine atom. |

| ~2.4 | Singlet | 3H | -CH₃ | Protons of the methyl group on the pyrazole ring. |

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | Pyrazole C5-Cl | Carbon bearing a chlorine atom. |

| ~145 | Pyrazole C3-CH₃ | Carbon attached to the methyl group. |

| ~138 | Phenyl C1 (ipso) | Carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~129 | Phenyl C3/C5 | Phenyl ring carbons. |

| ~128 | Phenyl C4 | Phenyl ring carbon. |

| ~125 | Phenyl C2/C6 | Phenyl ring carbons. |

| ~115 | Pyrazole C4-CH₂Cl | Carbon attached to the chloromethyl group. |

| ~40 | -CH₂Cl | Carbon of the chloromethyl group. |

| ~14 | -CH₃ | Carbon of the methyl group. |

Structural Confirmation Diagram

Caption: Correlation of the molecular structure with key spectroscopic data.

Conclusion

The structure of this compound can be confidently elucidated through a synergistic approach of chemical synthesis and spectroscopic analysis. The proposed synthetic route, centered around the Vilsmeier-Haack reaction, offers a reliable method for its preparation. The predicted spectroscopic data, including the characteristic isotopic pattern in mass spectrometry, the specific vibrational bands in IR spectroscopy, and the distinct chemical shifts in ¹H and ¹³C NMR spectroscopy, collectively provide a comprehensive and self-validating fingerprint of the target molecule. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for various scientific applications.

References

- Green Chemistry (RSC Publishing). (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.

- MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.

- Green Chemistry. (2023, March 8). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.

- Green Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.

- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- ScienceDirect. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

- ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

- ACS Publications. (n.d.). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives.

- Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- Semantic Scholar. (n.d.). [PDF] Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series.

- Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

- ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- University of Kurdistan. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ChemWhat. (n.d.). 5-CHLORO-3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-METHANOL CAS#: 55828-93-8; ChemWhat Code: 819479.

- Echemi. (n.d.). This compound.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- BOC Sciences. (n.d.). CAS 77509-88-7 this compound.

- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Privileged" Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its remarkable versatility stems from its metabolic stability, synthetic accessibility, and its capacity to serve as a versatile bioisosteric replacement for other functional groups.[1][3] This allows for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] The significance of this scaffold is underscored by the growing number of pyrazole-containing drugs that have gained regulatory approval, particularly within the last decade, for treating conditions ranging from cancer and inflammation to viral infections and cardiovascular diseases.[4][5]

This technical guide provides a comprehensive overview of the key therapeutic applications of novel pyrazole compounds, focusing on their mechanisms of action. It will delve into specific, field-proven experimental protocols, present quantitative data to illustrate structure-activity relationships (SAR), and use visualizations to clarify complex biological pathways and drug discovery workflows.

Core Directive I: The Pyrazole Advantage in Drug Design

The pyrazole ring is considered a "privileged scaffold" because its chemical properties are uniquely suited for interacting with biological targets.[1][3] The two nitrogen atoms offer a combination of hydrogen bond donor and acceptor capabilities, which are critical for anchoring a molecule within the binding site of a protein.[3]

-

Hydrogen Bonding: The N-unsubstituted pyrazole ring can simultaneously donate a proton from its pyrrole-like nitrogen (NH) and accept a proton at its pyridine-like nitrogen. This dual functionality allows for robust interactions with the amino acid residues in a target protein's active site.[3]

-

Synthetic Tractability: The synthesis of pyrazole scaffolds is well-established, often involving straightforward cyclocondensation reactions of hydrazines with 1,3-dielectrophilic compounds like β-diketones.[6][7] This allows for the efficient generation of large libraries of diverse pyrazole derivatives for high-throughput screening.

-

Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid core, which helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity. This rigidity also allows for the precise spatial orientation of various substituents to optimize interactions with the target protein.

The following diagram illustrates a generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents, from initial library synthesis to lead optimization.

Caption: A generalized workflow for pyrazole-based drug discovery.

Core Directive II: Major Therapeutic Arenas

The versatility of the pyrazole scaffold has led to its successful application across multiple disease areas. The following sections highlight its impact on oncology, inflammation, and neurodegenerative disorders.

Oncology: Targeting Kinases and Cell Proliferation

Pyrazole derivatives have become particularly prominent in oncology, primarily as inhibitors of protein kinases (PKs), enzymes that are frequently overexpressed or dysregulated in cancer.[3][8] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Encorafenib, and Ruxolitinib.[3]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based drugs are ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive tumor growth, proliferation, and survival.[3]

A key example is the inhibition of BRAF, a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations like BRAF V600E lead to constitutive activation of this pathway, promoting melanoma and other cancers. Pyrazole-based inhibitors like Encorafenib are designed to block this aberrant activity.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole molecular weight

An In-depth Technical Guide to 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyrazole derivative of significant interest in synthetic chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a plausible and detailed synthetic pathway with mechanistic insights, and explores its chemical reactivity, particularly its role as an alkylating agent. Furthermore, this guide presents standardized protocols for analytical characterization and discusses critical safety and handling considerations. This paper is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science who require a deep technical understanding of this versatile chemical intermediate.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, renowned for its diverse biological activities.[1] The specific substitution pattern of this compound imparts unique chemical properties that make it a valuable building block for creating more complex molecular architectures.[1] Its structure features a five-membered heterocyclic pyrazole ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position, a methyl group at C3, a chloro group at C5, and a reactive chloromethyl group at C4. The presence of two distinct chlorine atoms—one on an sp²-hybridized carbon of the aromatic ring and another on an sp³-hybridized carbon—creates a molecule with differentiated reactivity, making it a highly versatile intermediate for targeted chemical modifications. This guide will elucidate the key technical aspects of this compound, from its molecular characteristics to its practical application in a laboratory setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for calculating stoichiometric conversions, interpreting analytical data, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 241.11 g/mol | [1][] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂ | [1][] |

| CAS Number | 77509-88-7 | [][3] |

| IUPAC Name | This compound | |

| SMILES | CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 | [] |

| InChI | InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | [] |

| InChI Key | LJRKBPGJMPHUPW-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles can be achieved through various established methods.[4][5] A highly effective and common approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations. For the target molecule, a plausible pathway involves the Vilsmeier-Haack formylation of a pyrazolone intermediate, followed by chlorination and reduction.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process designed to build the pyrazole core and then introduce the required chloro and chloromethyl functionalities in a controlled manner.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux (approx. 118°C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This is a classic cyclocondensation reaction. Acetic acid serves as both the solvent and a catalyst to facilitate the initial condensation and subsequent intramolecular cyclization to form the stable pyrazolone ring.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyrazolone intermediate.

Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Rationale: The Vilsmeier reagent is a potent electrophile used for formylation of electron-rich aromatic and heterocyclic systems. The pyrazolone intermediate is sufficiently activated for this electrophilic substitution at the C4 position. The POCl₃ also acts as the chlorinating agent to convert the pyrazolone hydroxyl group to a chloro group.

-

Add the pyrazolone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the chlorinated aldehyde.[6]

Step 3: Synthesis of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

-

Dissolve the aldehyde from Step 2 (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) in small portions.

-

Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces the aldehyde to a primary alcohol without affecting the chloro group on the aromatic ring.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Step 4: Synthesis of this compound

-

Dissolve the alcohol from Step 3 (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Rationale: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides via an Sₙ2 mechanism. The reaction is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Stir the mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity and Core Applications

The primary utility of this compound stems from the reactive chloromethyl group at the C4 position. This functional group is an excellent electrophile, making the molecule a potent alkylating agent.

Mechanism of Action: Cysteine Alkylation

In biochemical and proteomics research, compounds with reactive electrophilic centers are used to covalently modify specific amino acid residues in proteins. The chloromethyl group is particularly effective for alkylating the nucleophilic thiol side chain of cysteine residues.[1]

Caption: Sₙ2 reaction between the chloromethyl group and a cysteine thiol.

This reactivity is foundational to its use in:

-

Enzyme Inhibition Studies: Covalently modifying active site cysteines to irreversibly inhibit enzyme function.[1]

-

Proteomics: As a chemical probe to identify and map accessible cysteine residues within the proteome.[1]

-

Drug Development: Serving as a starting point for synthesizing more complex molecules where the pyrazole core is attached to a biological target via a stable thioether linkage.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.4 ppm), a singlet for the chloromethyl protons (~4.6 ppm), and multiplets for the phenyl protons (~7.3-7.5 ppm). The chemical shifts are estimations and should be confirmed with a deuterated solvent like CDCl₃.

-

¹³C NMR: Distinct signals for each of the 11 carbons should be observable, including the methyl carbon, the chloromethyl carbon, and the carbons of the pyrazole and phenyl rings.

-

-

Mass Spectrometry (MS):

-

Analysis by techniques such as GC-MS or LC-MS should show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.11 g/mol . The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

-

-

Infrared (IR) Spectroscopy:

-

Key vibrational bands would include C-H stretching from the aromatic and alkyl groups, C=C and C=N stretching from the pyrazole and phenyl rings, and a characteristic C-Cl stretching frequency.

-

Safety, Handling, and Storage

Given the limited toxicological data for this specific compound, it must be handled with the assumption that it is hazardous.[1]

-

Hazard Identification: The chloromethyl group makes this compound a potential alkylating agent, which are often toxic and carcinogenic. It is expected to be an irritant to the skin, eyes, and respiratory system.[1][7]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use appropriate tools to handle the material and avoid creating dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a chemical intermediate. Its molecular weight of 241.11 g/mol and its distinct reactive sites—particularly the electrophilic chloromethyl group—make it a valuable tool for organic synthesis and chemical biology. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation. Adherence to strict safety protocols is paramount when handling this compound due to its potential as a hazardous alkylating agent.

References

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

-

NIH National Library of Medicine. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

-

Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

Sources

- 1. Buy 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | 321538-19-6 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Niche Reagent

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS No. 77509-88-7) is a substituted pyrazole derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] As with many specialized reagents, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, has been meticulously compiled by synthesizing data from structurally analogous compounds, general principles for handling chlorinated organic compounds, and insights from synthetic chemistry literature. The primary objective is to provide researchers with a robust framework for the safe handling, storage, and use of this compound, emphasizing the causality behind each procedural recommendation. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Hazard Identification and Risk Assessment

Given the absence of a specific SDS for this compound, a hazard assessment has been conducted based on the GHS classifications of structurally similar pyrazole derivatives. Specifically, compounds like 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit a consistent hazard profile.[3][4] It is prudent to assume that the target compound shares these characteristics.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[3][4] |

Pictogram:

Signal Word: Warning

Core Toxicological Profile:

The primary hazards associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[3][4] The presence of a chloromethyl group suggests potential alkylating activity, which warrants careful handling to minimize exposure.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[5] |

| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat. | To prevent skin contact which can lead to irritation. Regularly inspect gloves for any signs of degradation or breakthrough.[6] |

| Respiratory Protection | Not typically required when used in a fume hood. | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5] |

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Contaminated clothing should be removed immediately and laundered before reuse.[3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring laboratory safety.

Handling:

-

Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[6]

-

Inert Atmosphere: For reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Location: Store in a locked cabinet if institutional policy requires it for toxic substances.

Section 4: Experimental Protocols and Reactivity

While specific reaction protocols for this compound are proprietary or not widely published, general procedures for the synthesis and use of similar pyrazole derivatives can be adapted.

Illustrative Synthetic Workflow (Vilsmeier-Haack type reaction followed by reduction - conceptual):

Caption: Conceptual synthetic pathway for this compound.

Step-by-Step Handling for a Typical Reaction:

-

Preparation: Don all required PPE and set up the reaction apparatus in a fume hood.

-

Reagent Weighing: Carefully weigh the required amount of this compound in a tared container within the fume hood.

-

Dissolution: Add the solid to the reaction solvent under stirring.

-

Reaction: Proceed with the addition of other reagents as per the specific experimental protocol. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up and Purification: Quench the reaction carefully. Perform extractions and subsequent purification steps (e.g., column chromatography) within the fume hood.

-

Waste Disposal: Segregate all waste streams as described in Section 6.

Reactivity Profile:

-

Stability: The compound is expected to be stable under normal storage conditions.[5]

-

Hazardous Reactions: No hazardous polymerization is expected. Avoid contact with strong oxidizing agents.[5]

-

Decomposition: Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area and contact emergency services.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste, including reaction residues and contaminated solvents, in a labeled, sealed container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Section 7: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C11H10Cl2N2[] |

| Molecular Weight | 241.11 g/mol [] |

| CAS Number | 77509-88-7[9] |

References

- Safety Data Sheet for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. (2024). CymitQuimica.

- SAFETY DATA SHEET for 5-Chloro-3-methyl-1-pheny-1H-pyrazole. (2025). Thermo Fisher Scientific.

- This compound. Echemi.

- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.

- 5 Chloro 3 Methyl 1 4 Methylphenyl 1h Pyrazole 4 Carbaldehyde – Safety D

- SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024). Sigma-Aldrich.

- CAS 77509-88-7 this compound. BOC Sciences.

- SAFETY DATA SHEET for 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. (2025). Fisher Scientific.

- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. TCI Chemicals.

- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025).

-

A. 5-Benzo[3][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses Procedure.

- Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025).

- N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. (2010). PubMed.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. BLDpharm.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025). TCI Chemicals.

- 1-PHENYL-3-METHYL-5-PYRAZOLONE. CAMEO Chemicals, NOAA.

- 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8. CDH Fine Chemical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Solubility Profile of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole in common organic solvents. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, making a thorough understanding of their physicochemical properties, particularly solubility, essential for successful research and development.[1][2] This document moves beyond a simple data sheet to offer a detailed exploration of the theoretical principles governing solubility, predictive assessment strategies, and rigorous, step-by-step experimental protocols for quantitative determination. It is designed to equip researchers, chemists, and formulation scientists with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation development, thereby optimizing experimental outcomes and accelerating project timelines.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrazole, a class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] The specific functionalization—a phenyl group at position 1, a methyl at position 3, and chloro and chloromethyl groups at positions 5 and 4, respectively—creates a molecule with distinct electronic and steric properties.

Understanding the solubility of this compound is not a trivial preliminary step; it is a critical parameter that dictates success in several key areas of drug discovery and chemical synthesis:

-

Reaction Kinetics: The rate and outcome of a chemical reaction are profoundly influenced by the solubility of the reactants. Poor solubility can lead to sluggish or incomplete reactions and the generation of impurities.

-

Purification: Techniques such as crystallization, a cornerstone of purification for solid compounds, are entirely dependent on differential solubility in various solvents at different temperatures.

-

Formulation Development: For a compound to be advanced as a potential therapeutic agent, its solubility in various delivery vehicles is a primary determinant of its bioavailability.[5]

-

Analytical Characterization: Preparing solutions of known concentrations for techniques like NMR, HPLC, and MS requires precise solubility data.

This guide provides the theoretical and practical foundation for navigating these challenges effectively.

Theoretical Framework for Solubility

The principle "like dissolves like" is a useful heuristic, but a deeper, mechanistic understanding is required for reliable predictions and troubleshooting.[6] Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state, governed by the free energy change of dissolution.

Physicochemical Profile of the Solute

The structure of this compound dictates its interaction with potential solvents.

-

Polarity: The molecule possesses several polar features, including the C-Cl bonds and the pyrazole ring's nitrogen atoms. However, the nonpolar phenyl ring and methyl group contribute significant nonpolar character. This amphiphilic nature suggests that it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely favor solvents of intermediate polarity.

-

Hydrogen Bonding: The pyrazole ring's N-2 atom can act as a hydrogen bond acceptor. The molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which is a primary driver for solubility in protic solvents like water or methanol.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solvent-solute interactions. Factors like molecular planarity and the presence of halogens can lead to efficient crystal packing, resulting in higher lattice energy and consequently lower solubility.

The Role of the Solvent

The properties of the organic solvent determine its ability to disrupt the solute's crystal lattice and form a stable solvated state.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents possess dipole moments capable of interacting with the polar regions of the solute. Pyrazole and its derivatives generally show good solubility in these solvents.[7] They are often excellent choices for dissolving compounds of intermediate polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the target molecule can act as a hydrogen bond acceptor, its solubility in these solvents will depend on the balance between this interaction and the disruption of the solvent's own strong hydrogen-bonding network.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The presence of the large, nonpolar phenyl group suggests some affinity, but the polar pyrazole core and chloro-substituents will likely limit solubility in highly nonpolar solvents.

Predictive Solubility Assessment

While experimental determination is the gold standard, a predictive assessment can guide initial solvent screening. Based on the theoretical framework, we can anticipate the solubility of this compound in various common organic solvents.

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | n-Hexane | 0.1 | Low | Dominated by weak dispersion forces, which are insufficient to overcome the crystal lattice energy of the polar pyrazole core. |

| Toluene | 2.4 | Low to Medium | The aromatic nature of toluene can interact favorably with the solute's phenyl ring (π-π stacking), potentially increasing solubility compared to aliphatic hydrocarbons. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Its intermediate polarity and ability to engage in dipole-dipole interactions make it an excellent candidate for dissolving molecules with both polar and nonpolar regions.[7] |

| Acetone | 5.1 | High | A strong dipole moment and its status as a common solvent for pyrazole synthesis suggest good compatibility.[7] | |

| Acetonitrile (ACN) | 5.8 | High | A highly polar aprotic solvent frequently used in chromatography and synthesis for a wide range of organic compounds.[8] | |

| Dimethylformamide (DMF) | 6.4 | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds that are sparingly soluble in other solvents. | |

| Polar Protic | Ethanol | 4.3 | Medium to High | Can act as a hydrogen bond acceptor and has a hydrocarbon chain, providing a balance of polar and nonpolar interactions.[7][8] |

| Methanol | 5.1 | Medium | More polar than ethanol, its strong self-association via hydrogen bonding may be less effectively disrupted by the solute, which is only a hydrogen bond acceptor. |

Experimental Determination of Solubility

Rigorous experimental data is indispensable. The following protocols describe the gold-standard equilibrium method and a modern high-throughput alternative.

Diagram: Solute-Solvent Interaction Model

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | 321538-19-6 [smolecule.com]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

review of pyrazole-based compounds in medicinal chemistry

An In-depth Technical Guide to Pyrazole-Based Compounds in Medicinal Chemistry

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a versatile scaffold for three-dimensional exploration, have established it as a "privileged structure" in drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of pyrazole-based compounds. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships (SAR) that drive efficacy in key disease areas, and present detailed protocols and data to bridge theoretical knowledge with practical application. This document moves beyond a simple review to offer field-proven insights grounded in authoritative scientific literature, serving as a vital resource for harnessing the full potential of the pyrazole scaffold in developing next-generation therapeutics.

Chapter 1: The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The Pyrazole Scaffold: A Privileged Core

The pyrazole ring is a π-excessive aromatic system, a feature that governs its chemical reactivity and interactions with biological targets. Electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attacks are directed towards C3 and C5.[1] This predictable reactivity is fundamental to its functionalization in drug design.

One of the pyrazole's most significant attributes is its role as a bioisostere for other aromatic systems, such as imidazole or phenyl rings, while offering distinct electronic and steric properties.[2] The two nitrogen atoms provide a unique arrangement of hydrogen bond donors (N1-H) and acceptors (N2), allowing for multipoint interactions within protein binding pockets, a feature expertly exploited in the design of kinase inhibitors.[2] This capacity for strong, directional interactions underpins the high potency and selectivity achievable with pyrazole-based drugs.

Foundational Synthetic Strategies

The construction of the pyrazole nucleus has been a subject of extensive research, leading to a variety of robust and versatile synthetic methods.[3][4] Understanding these core methodologies is crucial for any chemist aiming to generate novel pyrazole libraries.

-

Knorr Pyrazole Synthesis (and related condensations): The most traditional and widely used method involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[3][4][5] The primary challenge in this approach is often controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines. The reaction conditions (e.g., pH, solvent) can be manipulated to favor the formation of one regioisomer over the other.

-

1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or an alkene.[1][3] This strategy offers excellent control over substitution patterns and is particularly useful for accessing pyrazoles that are difficult to synthesize via condensation routes.

-

Multicomponent Reactions (MCRs): MCRs provide a highly efficient pathway to complex pyrazole structures in a single step from three or more starting materials.[3] These reactions are prized for their atom economy and ability to rapidly generate diverse molecular scaffolds for high-throughput screening.

Caption: Core synthetic strategies for constructing the pyrazole ring.

Experimental Protocol: Knorr Synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes a typical acid-catalyzed condensation, a cornerstone technique for pyrazole synthesis.

Methodology:

-

Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 eq) and ethanol (20 mL). Stir until the diketone is fully dissolved.

-

Rationale: Ethanol is a common protic solvent that facilitates the dissolution of reactants and mediates proton transfer steps in the mechanism.

-

-

Addition of Hydrazine: Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.

-

Rationale: A slight excess of the hydrazine ensures complete consumption of the more valuable diketone. Dropwise addition helps to control any potential exotherm.

-

-

Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Heat the reaction to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Acetic acid catalyzes the condensation and subsequent dehydration steps. Refluxing provides the necessary activation energy for the cyclization and aromatization to the stable pyrazole ring.

-

-

Work-up and Isolation: After cooling to room temperature, reduce the solvent volume in vacuo. Pour the resulting crude oil into ice-cold water (50 mL) and stir vigorously. The product will precipitate as a solid.

-

Rationale: The pyrazole product is typically hydrophobic and will precipitate out of the aqueous solution, separating it from water-soluble impurities and excess reagents.

-

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure pyrazole.

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing minor impurities and yielding a product of high purity suitable for biological evaluation.

-

Chapter 2: Pyrazole Derivatives as Anti-Inflammatory Agents

The development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) represents one of the scaffold's greatest therapeutic successes.[6]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation. The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both isoforms. The design of selective COX-2 inhibitors was a major goal to create safer anti-inflammatory drugs.[7]

Caption: Mechanism of selective COX-2 inhibition by pyrazole drugs.

Case Study: Celecoxib (Celebrex®)

Celecoxib was the first FDA-approved selective COX-2 inhibitor, marking a significant milestone in anti-inflammatory therapy.[8] Its design is a masterclass in exploiting subtle structural differences between the two COX isoforms. The active site of COX-2 is slightly larger and possesses a side pocket not present in COX-1.

Structure-Activity Relationship (SAR) for COX-2 Selectivity:

-

1,5-Diarylpyrazole Core: The core scaffold positions the key substituents in the correct orientation.

-

Para-Sulfonamide Group: This bulky group on one of the phenyl rings is crucial for selectivity. It is able to fit into the side pocket of the COX-2 active site, but is sterically hindered from entering the narrower COX-1 active site.

-

Trifluoromethyl Group: The CF3 group on the pyrazole ring enhances potency and contributes to the overall binding affinity.

Chapter 3: The Prominence of Pyrazoles in Oncology

Pyrazole derivatives have become indispensable in modern oncology, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9][10]

Targeting Protein Kinases